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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-6-fluoroaniline

CAS No.: 1261839-70-6

Cat. No.: B2751937

Get Quote

Part 1: Executive Summary & Chemical Profile
Introduction
2-(Difluoromethoxy)-6-fluoroaniline is a specialized fluorinated building block increasingly

utilized in medicinal chemistry and agrochemical synthesis. Its value lies in the unique

physicochemical properties of the difluoromethoxy (

) group: it acts as a lipophilic hydrogen bond donor (unlike the fully fluorinated

) while providing metabolic stability and bioisosteric replacement for methoxy groups.

However, this molecule presents a dual challenge to the synthetic chemist: electronic

deactivation and steric congestion. This guide provides optimized protocols to overcome the

reduced nucleophilicity of the amino group caused by the flanking electron-withdrawing

substituents.
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IUPAC Name: 2-(Difluoromethoxy)-6-fluoroaniline[1]

CAS Number: 1261839-70-6[2]

Molecular Formula:

Molecular Weight: 177.12 g/mol

Predicted pKa (Conjugate Acid): ~1.8 – 2.2 (vs. 4.6 for aniline)

Reactivity Analysis
The reactivity of the exocyclic nitrogen is heavily suppressed by two factors:

Electronic Effect (Inductive Withdrawal): Both the fluorine atom at C6 and the

difluoromethoxy group at C2 are strong electron-withdrawing groups (EWGs). This

dramatically lowers the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.

Steric Ortho-Effect: The 2,6-substitution pattern creates a "picket fence" around the nitrogen.

Electrophiles must approach from a specific trajectory, often requiring higher reaction

temperatures or smaller electrophiles to achieve conversion.

Part 2: Decision Framework for Functionalization
The following decision tree outlines the recommended synthetic pathways based on the target

electrophile.
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Figure 1: Strategic workflow for the functionalization of 2-(Difluoromethoxy)-6-fluoroaniline.

Part 3: Detailed Experimental Protocols
Protocol A: Amide Synthesis via Acid Chlorides
Rationale: Due to the low nucleophilicity of the aniline, standard coupling reagents (EDC/NHS)

often fail or result in slow conversion. The use of highly reactive acid chlorides or anhydrides is

preferred. Pyridine serves as both solvent and base to drive the equilibrium.

Materials:

Substrate: 2-(Difluoromethoxy)-6-fluoroaniline (1.0 equiv)

Electrophile: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)

Base/Solvent: Anhydrous Pyridine (0.5 M concentration relative to substrate)

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Crucial for sterically hindered

anilines.
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Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

).

Dissolution: Dissolve the aniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous Pyridine.

Note: If the substrate is valuable, use DCM as the primary solvent and add Pyridine (3.0

equiv) as the base.

Addition: Cool the solution to 0°C. Add the Acid Chloride dropwise via syringe.

Why: Although the aniline is unreactive, the acid chloride is reactive enough to hydrolyze

with moisture; cooling controls the exotherm if the scale is large.

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

Monitoring: Check via LC-MS.[3] If >20% starting material remains after 4 hours, heat to

50°C.

Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove pyridine), sat.

, and Brine.

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig N-Arylation
Rationale: Standard Nucleophilic Aromatic Substitution (

) is rarely effective with this aniline unless the electrophile is an extremely electron-deficient
heterocycle (e.g., chloropyrimidine). For coupling with aryl bromides/chlorides, Palladium
catalysis is required.

Key Factor: Ligand Selection. You must use bulky, electron-rich phosphine ligands to facilitate

the reductive elimination step from the crowded Pd-center.
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Materials:

Substrate: 2-(Difluoromethoxy)-6-fluoroaniline (1.0 equiv)

Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

Catalyst:

(2–5 mol%)

Ligand: BrettPhos or Xantphos (4–10 mol%)

Base:

(2.0 equiv) or NaOtBu (1.5 equiv)

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

Inert Atmosphere: Charge a reaction vial with the aniline, aryl halide, base, Pd source, and

ligand. Seal and evacuate/backfill with Argon (3x).

Solvent Addition: Add degassed solvent through the septum.

Heating: Heat the reaction to 100°C – 110°C for 12–24 hours.

Tip: Sterically hindered anilines often require higher temperatures to undergo the amine

coordination step in the catalytic cycle.

Filtration: Cool to RT, filter through a pad of Celite (eluting with EtOAc).

Purification: Concentrate and purify via column chromatography.

Protocol C: Urea Formation (Isocyanates)
Rationale: Reaction with isocyanates yields ureas.[4] Due to the electron-withdrawing groups,

the aniline is less likely to attack the isocyanate carbon spontaneously at RT.
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Modification:

Use THF or Dioxane as solvent.

If no reaction occurs at RT after 2 hours, add a Lewis Acid catalyst such as Dibutyltin

Dilaurate (DBTDL) (5 mol%) or heat to reflux.

Alternative: If the isocyanate is not available, react the aniline with Triphosgene (0.33 equiv)

and a base (DIPEA) to generate the isocyanate in situ, then add the second amine.

Part 4: Regioselectivity in Ring Functionalization
When subjecting 2-(Difluoromethoxy)-6-fluoroaniline to Electrophilic Aromatic Substitution

(EAS), such as bromination or nitration, the directing effects are competing.

: Strong Activator (Ortho/Para director).

: Weak Deactivator (Ortho/Para director).

: Weak Deactivator (Ortho/Para director).

Prediction: The amino group dominates the directing effect.

Ortho positions (relative to amine): Blocked by F and

.

Para position (relative to amine): Open and activated.

Result: Electrophiles will selectively attack the 4-position (Para to the amine).
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Reaction Reagents Major Product Position

Bromination
,

,

4-Bromo-2-

(difluoromethoxy)-6-

fluoroaniline

Nitration
,

,

4-Nitro-2-(difluoromethoxy)-6-

fluoroaniline

Iodination ,
4-Iodo-2-(difluoromethoxy)-6-

fluoroaniline

Part 5: Safety & Handling
Fluorine Content: While the C-F bond is stable, the difluoromethoxy group can degrade

under strongly acidic conditions at high temperatures, potentially releasing HF. Avoid

prolonged reflux in concentrated mineral acids.

Toxicity: Anilines with lipophilic fluoro-substituents can have enhanced skin permeability.

Always handle in a fume hood with nitrile gloves.

Waste: Dispose of all fluorinated organic waste in dedicated halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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